molecular formula C17H14N2O2 B2830028 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid CAS No. 956191-52-9

2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid

Cat. No. B2830028
CAS RN: 956191-52-9
M. Wt: 278.311
InChI Key: AFXDJVZHRMHWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid” is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid” were not found, similar compounds have been synthesized. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid” consists of 17 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthesis of Benzimidazoles

The compound can be used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles . This is achieved through a one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine . The benzimidazole ring system is a popular pharmacophore in medicinal chemistry, known to exhibit antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic activities .

Antimicrobial Studies

The compound has been used in the synthesis of naphthyl-substituted pyrazole-derived hydrazones . Many of these novel compounds are potent growth inhibitors of several strains of drug-resistant bacteria .

Antileishmanial and Antimalarial Evaluation

The compound has been used in the development of drugs with antileishmanial and antimalarial properties . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Synthesis of Hydrazone Derivatives

The compound has been used in the synthesis of hydrazone derivatives . These derivatives have shown antimicrobial activity against several strains of bacteria including S. aureus, B. subtilis, E. coli, E. aerogenes, A. baumannii, P. aeruginosa, and K. pneumoniae .

Biological Potential of Indole Derivatives

The compound has been used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Antiviral Activity

Indole derivatives synthesized from the compound have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

properties

IUPAC Name

2-[4-(pyrazol-1-ylmethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(21)16-5-2-1-4-15(16)14-8-6-13(7-9-14)12-19-11-3-10-18-19/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXDJVZHRMHWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid

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